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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

Get Quote

Abstract & Principle
Ac-Ala-Ala-Tyr-AMC is a sensitive fluorogenic substrate used to assay the chymotrypsin-like

activity of the 20S/26S proteasome and calpains (calcium-dependent cysteine proteases). The

substrate consists of a tripeptide moiety (Ac-Ala-Ala-Tyr) linked to the fluorophore 7-amino-4-

methylcoumarin (AMC) via an amide bond.

Under non-hydrolyzed conditions, the AMC group is quenched. Upon enzymatic cleavage of

the amide bond between the C-terminal Tyrosine and the AMC, free AMC is released. This

results in a significant increase in fluorescence intensity (Ex: 360-380 nm / Em: 440-460 nm),

allowing for real-time kinetic monitoring.

Core Mechanism
The reaction follows standard Michaelis-Menten kinetics:

E: Protease (e.g., 20S Proteasome, Calpain)

S: Ac-Ala-Ala-Tyr-AMC[1]
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P: Ac-Ala-Ala-Tyr (Non-fluorescent peptide)

AMC*: Free 7-amino-4-methylcoumarin (Highly Fluorescent)[2][3]
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Figure 1: Reaction mechanism. The enzyme cleaves the C-terminal amide bond, releasing

fluorescent AMC.[4]

Material Preparation & Storage
Substrate Stock Solution[5]

Reagent: Ac-Ala-Ala-Tyr-AMC (MW ~500-600 Da, check specific lot).

Solvent: 100% DMSO (Anhydrous).

Concentration: Prepare a 10 mM Master Stock.
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Calculation: Dissolve 5 mg in the appropriate volume of DMSO (e.g., for MW 566.6, 5 mg

in 882 µL DMSO = 10 mM).

Storage: Aliquot into amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Stable for 6-12 months.

Assay Buffers (Critical Specificity)
The buffer composition dictates which enzyme activity is isolated. Choose the "System"

relevant to your target.

Component

System A: 20S
Proteasome
(Chymotrypsin-
like)

System B: Calpain
(I or II)

Function

Buffer Base
50 mM HEPES (pH

7.5)

50 mM Imidazole-HCl

(pH 7.5)

Maintains

physiological pH.

Reducing Agent 1 mM DTT
5 mM

-Mercaptoethanol

Prevents oxidation of

active site cysteines.

Salt 5 mM MgCl None
Stabilizes proteasome

structure.

Activator
0.03% SDS (Critical

for 20S)

5 mM CaCl

(Critical)

SDS opens 20S gate;

Ca

activates Calpain.

Chelator
1 mM EDTA

(Optional*)
Avoid EDTA

EDTA inhibits

Calpains; use only for

negative controls.
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Expert Insight: For 20S proteasome assays, SDS is required to "gate-open" the latent core

particle. However, high SDS (>0.1%) denatures the enzyme. Stick strictly to 0.03% SDS.

Experimental Protocol: Kinetic Characterization
AMC Standard Curve (Mandatory)
Why: Fluorescence Units (RFU) are arbitrary and instrument-dependent. You must convert

RFU to molar concentration to calculate

and

.

Stock: Dissolve pure free AMC (Sigma A9891) in DMSO to 10 mM.

Dilution: Dilute to 10 µM in Assay Buffer (not water, to account for buffer quenching effects).

Series: Prepare a 2-fold serial dilution in a black 96-well plate (Range: 0 to 10 µM).

Read: Measure fluorescence (Ex 380/Em 460).

Plot: RFU (

-axis) vs. Concentration (

-axis). Calculate the slope (RFU/µM). This is your Conversion Factor (CF).

and Determination
Objective: Determine the affinity of the enzyme for Ac-Ala-Ala-Tyr-AMC.

Enzyme Prep: Dilute enzyme (Proteasome or Calpain) in Assay Buffer to 2x working

concentration.
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Target: Aim for a signal slope of 500-2000 RFU/min (linear range).

Substrate Prep: Prepare 2x substrate solutions in Assay Buffer.

Concentration Range: 0, 10, 20, 40, 80, 160, 320 µM (spanning below and above

expected

).

Reaction Setup (96-well Black Plate):

Add 50 µL 2x Substrate to wells.

Initiate by adding 50 µL 2x Enzyme.

Control: Substrate only (50 µL Substrate + 50 µL Buffer) to measure autohydrolysis.

Measurement:

Mode: Kinetic.

Interval: Every 60 seconds for 45-60 minutes.

Temp: 37°C.

Shake: 5 seconds before first read.

Workflow Visualization
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Figure 2: Step-by-step workflow for kinetic parameter determination.

Data Analysis & Interpretation
Calculating Initial Velocity ( )

Export raw RFU data.

Subtract the Substrate Only Blank (autohydrolysis) from all sample wells at each time point.

Identify the Linear Region (typically 5–20 mins).

Calculate the slope (RFU/min) using linear regression.

Convert Slope to Velocity (
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) using the Standard Curve Conversion Factor (CF):

Michaelis-Menten Fitting
Plot

(

-axis) vs. Substrate Concentration [S] (

-axis). Fit to the equation:

Parameter Definition Significance

Maximum velocity at

saturation.

Proportional to total active

enzyme concentration.

Substrate concentration at

.

Inverse measure of affinity.

Lower

= Higher affinity.

Turnover number (

).

Catalytic efficiency of a single

enzyme molecule.

Troubleshooting & Validation (Self-Validating
Systems)
To ensure "Trustworthiness," every assay must include these internal controls:

Inner Filter Effect Check
Issue: High concentrations of substrate (>200 µM) or inhibitors (colored compounds) absorb

the excitation light, artificially lowering the signal.

Validation: Spike pure AMC (1 µM) into a well containing the highest concentration of

substrate/inhibitor. If the RFU is significantly lower than AMC in buffer alone, the inner filter

effect is present. Correction factors may be needed.
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Specificity Confirmation (Inhibitor Check)
Validate that the signal is truly from your target protease by using specific inhibitors:

For 20S Proteasome: Add Epoxomicin (1 µM) or MG-132 (10 µM). Signal should be >90%

inhibited.

For Calpain: Add Calpeptin or ALLN. Signal should be inhibited.

Note: If signal persists in the presence of specific inhibitors, you may have contamination

from other proteases.

Autohydrolysis
Ac-Ala-Ala-Tyr-AMC is relatively stable, but alkaline pH (>8.0) can cause spontaneous

hydrolysis. Always run a "No Enzyme" control. If the background slope is >10% of the

sample slope, check buffer pH and freshness.
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Bachem Product Data. Ac-Ala-Ala-Tyr-AMC technical specifications and solubility data.

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety

Data Sheet (MSDS) for Ac-Ala-Ala-Tyr-AMC and specific enzyme preparations before

handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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